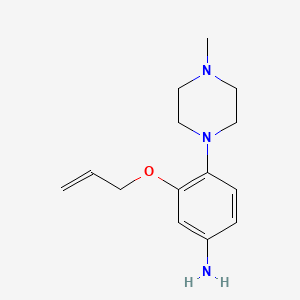

3-(Allyloxy)-4-(4-methylpiperazin-1-yl)aniline

Description

3-(Allyloxy)-4-(4-methylpiperazin-1-yl)aniline is a substituted aniline derivative featuring an allyloxy group at the 3-position and a 4-methylpiperazinyl group at the 4-position of the aromatic ring. The allyloxy group introduces a reactive alkene moiety, which may enhance metabolic stability or enable further functionalization, while the 4-methylpiperazine moiety contributes to basicity and solubility .

Properties

Molecular Formula |

C14H21N3O |

|---|---|

Molecular Weight |

247.34 g/mol |

IUPAC Name |

4-(4-methylpiperazin-1-yl)-3-prop-2-enoxyaniline |

InChI |

InChI=1S/C14H21N3O/c1-3-10-18-14-11-12(15)4-5-13(14)17-8-6-16(2)7-9-17/h3-5,11H,1,6-10,15H2,2H3 |

InChI Key |

GQZANQVHLQSZOW-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)N)OCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Allyloxy)-4-(4-methylpiperazin-1-yl)aniline typically involves the following steps:

Formation of the Allyloxy Group: The allyloxy group can be introduced via an etherification reaction where an allyl alcohol reacts with an appropriate aniline derivative under basic conditions.

Introduction of the Methylpiperazinyl Group: The methylpiperazinyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the intermediate compound with 4-methylpiperazine under suitable conditions, often in the presence of a base or a catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of greener chemistry protocols.

Chemical Reactions Analysis

Types of Reactions

3-(Allyloxy)-4-(4-methylpiperazin-1-yl)aniline can undergo various types of chemical reactions, including:

Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group (if present) on the aniline ring can be reduced to an amine.

Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield allyl aldehyde or allyl carboxylic acid, while nitration of the aniline ring can produce nitro derivatives.

Scientific Research Applications

3-(Allyloxy)-4-(4-methylpiperazin-1-yl)aniline has several applications in scientific research:

Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

Biology: The compound may serve as a ligand in the study of biological receptors or enzymes.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(Allyloxy)-4-(4-methylpiperazin-1-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied and the intended therapeutic effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key structural and physicochemical properties of 3-(Allyloxy)-4-(4-methylpiperazin-1-yl)aniline with similar compounds:

Key Observations:

- Substitution Position : The meta substitution of the allyloxy group in the target compound contrasts with para -substituted analogs (e.g., 4-(4-methylpiperazin-1-yl)aniline), which may alter electronic effects and steric interactions in receptor binding .

- Lipophilicity: The allyloxy group increases logP (2.8) compared to non-allylated analogs (logP 1.5–1.7), suggesting enhanced membrane permeability but reduced aqueous solubility .

- Melting Points : Para-substituted piperazinyl anilines exhibit higher melting points (89–99°C) due to symmetrical packing, whereas allyloxy derivatives lack reported values, likely due to amorphous solid formation .

Target Compound:

- 3-(Allyloxy)-4-(4-methylpiperazin-1-yl)aniline is synthesized via Buchwald-Hartwig amination, where a palladium catalyst couples 3-allyloxy-4-bromoaniline with 4-methylpiperazine . Alternative routes may involve nitro group reduction (e.g., Fe/NH₄Cl in ethanol/water) followed by allyl ether formation .

Analogs:

4-(4-Methylpiperazin-1-yl)aniline : Synthesized by reducing 1-methyl-4-(4-nitrophenyl)piperazine with Fe/NH₄Cl .

3-(4-Methylpiperazin-1-yl)aniline : Prepared via Hartwig-Buchwald coupling of 3-bromoaniline with 4-methylpiperazine .

4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline : Formed by nucleophilic substitution of 3-(trifluoromethyl)-4-bromoaniline with 4-methylpiperazine-methyl chloride .

Target Compound:

Analogs:

4-(4-Methylpiperazin-1-yl)aniline: A key intermediate in antimalarial 4-anilinoquinoline inhibitors, showing IC₅₀ values <100 nM against Plasmodium falciparum .

3-(4-Methylpiperazin-1-yl)aniline : Demonstrated anti-prion activity (EC₅₀ = 5 µM) and AChE inhibition (IC₅₀ = 12 µM) in acridine derivatives .

4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline : Used in anticancer agents targeting receptor tyrosine kinases (RTKs), with improved pharmacokinetics due to trifluoromethyl hydrophobicity .

Advantages and Limitations

- Allyloxy Derivative : The allyl group offers a site for click chemistry or Michael additions, enabling prodrug development or polymer conjugation. However, its metabolic instability (via cytochrome P450 oxidation) may limit in vivo applications .

- Piperazinyl Analogs : Para-substituted derivatives exhibit better solubility and crystallinity, but meta-substituted compounds (e.g., 3-(4-methylpiperazin-1-yl)aniline) show superior AChE inhibition due to spatial alignment with the enzyme’s active site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.